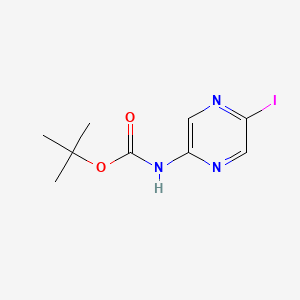

tert-Butyl (5-iodopyrazin-2-yl)carbamate

Description

tert-Butyl (5-iodopyrazin-2-yl)carbamate is an organic compound with the molecular formula C9H12IN3O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a tert-butyl carbamate protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Properties

Molecular Formula |

C9H12IN3O2 |

|---|---|

Molecular Weight |

321.11 g/mol |

IUPAC Name |

tert-butyl N-(5-iodopyrazin-2-yl)carbamate |

InChI |

InChI=1S/C9H12IN3O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) |

InChI Key |

FRWAWUDDUGYOLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=N1)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (5-iodopyrazin-2-yl)carbamate typically involves the iodination of a pyrazine derivative followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of 5-iodopyrazine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

tert-Butyl (5-iodopyrazin-2-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (5-iodopyrazin-2-yl)carbamate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors in the body.

Biological Studies: It is employed in studies investigating the biological activity of pyrazine derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of tert-Butyl (5-iodopyrazin-2-yl)carbamate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The tert-butyl carbamate group can protect the amine functionality during synthetic transformations, which can later be deprotected to reveal the active amine . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

tert-Butyl (5-iodopyrazin-2-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (5-bromopyrazin-2-yl)carbamate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the different halogen.

tert-Butyl (5-chloropyrazin-2-yl)carbamate: Contains a chlorine atom, which is smaller and less reactive than iodine, leading to different chemical behavior.

tert-Butyl (5-fluoropyrazin-2-yl)carbamate: Features a fluorine atom, which can significantly alter the electronic properties and biological activity of the compound.

Biological Activity

tert-Butyl (5-iodopyrazin-2-yl)carbamate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

- Chemical Formula : C10H12N2O2I

- Molecular Weight : 292.12 g/mol

- CAS Number : 1240390-36-6

The structure of this compound features a pyrazine ring substituted with an iodine atom and a tert-butyl carbamate group, which may influence its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of pyrazine have shown significant activity against various viral strains. A related compound demonstrated an inactivation inhibitory effect against Tobacco Mosaic Virus (TMV), indicating that structural modifications can enhance antiviral properties .

| Compound ID | Inhibition Rate (%) at 500 μg/mL | Comparison to Ribavirin |

|---|---|---|

| 5a | 55 | Higher |

| 5c | 52 | Similar |

| 5d | 19 | Lower |

This table illustrates the varying efficacy of different derivatives, suggesting that the presence of specific functional groups can enhance antiviral activity.

Antifungal Activity

In addition to antiviral properties, compounds similar to this compound have been evaluated for antifungal activity. Several studies report broad-spectrum antifungal effects against phytopathogenic fungi, with some compounds achieving over 60% inhibition rates at concentrations as low as 50 μg/mL .

| Compound ID | Fungal Strain Tested | Inhibition Rate (%) |

|---|---|---|

| 5a | Rhizoctonia cerealis | 65 |

| 5b | Physalospora piricola | 70 |

| 5c | Botrytis cinerea | 62 |

This data indicates that structural modifications can lead to enhanced antifungal properties.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets. Research suggests that such compounds may inhibit key enzymes involved in viral replication or fungal growth. The electron-donating nature of the iodine atom and the carbamate moiety may play crucial roles in these interactions.

Case Studies

-

Antiviral Efficacy Against TMV :

A study investigated the antiviral efficacy of related compounds against TMV, demonstrating that certain derivatives exhibited higher inhibition rates compared to standard antiviral agents like ribavirin. The study concluded that structural modifications could yield significant improvements in efficacy. -

Fungicidal Activity Assessment :

Another case study focused on assessing the fungicidal properties of various pyrazine derivatives. The results indicated that the presence of halogen substitutions, such as iodine, significantly enhanced antifungal activity against several strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.